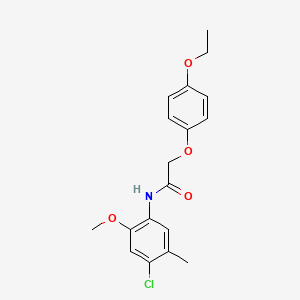
N-(4-isopropylphenyl)-2-(2-pyrimidinylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to N-(4-isopropylphenyl)-2-(2-pyrimidinylthio)acetamide involves complex chemical reactions. For example, Sharma et al. (2018) described the synthesis of a related compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, through a series of reactions including stirring, recrystallization, and elucidation by spectroscopic techniques (Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure of related compounds has been studied using X-ray crystallography, revealing intricate details about their crystalline forms and intermolecular hydrogen bonding. Subasri et al. (2016) examined 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, showcasing the folded conformation around the thioacetamide bridge and the stabilizing intramolecular N—H⋯N hydrogen bond (Subasri et al., 2016).
Chemical Reactions and Properties
The chemical reactivity and properties of N-(4-isopropylphenyl)-2-(2-pyrimidinylthio)acetamide analogs have been explored through various reactions, including cyclization and interaction with different reagents. Behbehani et al. (2012) synthesized a class of pyrido[1,2-a]thieno[3,2-e]pyrimidine derivatives, highlighting the versatility of similar compounds in chemical synthesis (Behbehani et al., 2012).
Propiedades
IUPAC Name |
N-(4-propan-2-ylphenyl)-2-pyrimidin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-11(2)12-4-6-13(7-5-12)18-14(19)10-20-15-16-8-3-9-17-15/h3-9,11H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOKPWQOWHWGNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(propan-2-yl)phenyl]-2-(pyrimidin-2-ylsulfanyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R*,4S*)-4-cyclopropyl-1-[(3,4-dimethylphenoxy)acetyl]pyrrolidin-3-amine](/img/structure/B5649817.png)
![1-(4-isopropylphenyl)-5-oxo-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B5649831.png)

![2-(3-methoxypropyl)-8-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5649843.png)



![5-[1-(2,3-dihydro-1H-inden-5-yloxy)-1-methylethyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5649861.png)
![2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-benzimidazole](/img/structure/B5649867.png)
![1-{3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-4-methylphthalazine](/img/structure/B5649878.png)

![N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-2-furamide](/img/structure/B5649898.png)
